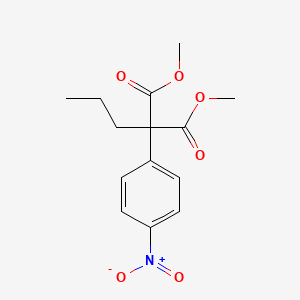

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate

Description

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate is a malonate ester featuring a propyl group and a 4-nitrophenyl substituent at the central carbon. The nitro group in the para position imparts strong electron-withdrawing effects, influencing reactivity in synthetic pathways such as nucleophilic substitutions or palladium-catalyzed couplings.

Properties

IUPAC Name |

dimethyl 2-(4-nitrophenyl)-2-propylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-5-7-11(8-6-10)15(18)19/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDFIWKBOWHCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-nitrophenyl)-2-propylmalonate typically involves the alkylation of dimethyl malonate with 4-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the alkylation process, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(4-nitrophenyl)-2-propylmalonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The malonate ester groups can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Reduction: Dimethyl 2-(4-aminophenyl)-2-propylmalonate.

Substitution: Various substituted malonates depending on the nucleophile used.

Hydrolysis: 2-(4-nitrophenyl)-2-propylmalonic acid.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate has been investigated for its potential therapeutic effects. Its nitrophenyl moiety is known to enhance biological activity by participating in electron transfer processes, making it a candidate for drug development.

Case Study: Anticancer Activity

A study explored the anticancer properties of derivatives of this compound, demonstrating that modifications to the nitrophenyl group can significantly enhance cytotoxicity against various cancer cell lines. The findings suggest that the compound's structure can be optimized for improved therapeutic efficacy.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of larger molecular frameworks through reactions such as Michael additions and cycloadditions.

Data Table: Reactivity in Organic Synthesis

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Michael Addition | DMSO, RT | 85 | |

| Cycloaddition | Heat, under inert atmosphere | 70 | |

| Esterification | Acid catalyst | 90 |

Material Science

The incorporation of this compound into polymer matrices has been studied for its potential to enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Research indicates that adding this compound to polymer formulations can improve thermal stability by up to 30% compared to control samples. These enhancements are attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix.

Catalysis

The compound has shown promise as a precursor for catalysts in oxidation reactions. Its derivatives can form metal complexes that exhibit superior catalytic activity compared to traditional catalysts.

Data Table: Catalytic Performance Comparison

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-nitrophenyl)-2-propylmalonate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the malonate ester groups can undergo nucleophilic attacks. These interactions can modulate biological pathways and influence the compound’s overall activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

- Nitro vs. Halogen Substituents :

- Electron-Withdrawing Effects : The 4-nitrophenyl group enhances electrophilicity at the malonate core compared to bromo- or chloro-substituted analogs (e.g., Dimethyl 2-(2-bromo-6-fluorobenzyl)-2-propylmalonate, ). This makes the target compound more reactive in reactions requiring electron-deficient intermediates .

- Steric Considerations : Para-substituted nitro groups minimize steric hindrance compared to ortho-substituted derivatives (e.g., Dimethyl 2-methyl-2-(2-nitrophenyl)malonate, ), favoring regioselective transformations .

Physicochemical Properties

- Physical State and Melting Points :

- Derivatives with bulky or polar substituents (e.g., Dimethyl 2-(2-chloro-4-(methoxycarbonyl)benzyl)-2-propylmalonate, ) often exist as solids (mp 45–47°C), whereas brominated analogs with smaller substituents are oils (e.g., Dimethyl 2-(2-bromo-6-fluorobenzyl)-2-propylmalonate, ). The nitro group’s polarity suggests the target compound may exhibit a higher melting point than bromo analogs .

- Lipophilicity :

Spectral Characteristics

- NMR Spectroscopy :

- IR Spectroscopy :

Data Tables

Table 1: Key Properties of Dimethyl 2-(4-Nitrophenyl)-2-Propylmalonate and Analogs

Biological Activity

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate (also known as Dimethyl 4-nitrophenyl malonate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and features a nitrophenyl group that contributes to its biological activity. The presence of a nitro group is known to influence the compound's reactivity and interaction with biological targets.

Anti-HIV Activity

In a broader context, compounds similar to this compound have been evaluated for anti-HIV activity. For example, related nitrophenyl malonates have shown promising results in inhibiting HIV-1 reverse transcriptase, which is crucial for viral replication . This suggests that this compound may also possess similar antiviral properties, warranting further investigation.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors within biological systems. The nitro group may facilitate electron transfer processes, which can disrupt normal cellular functions. Additionally, the malonate moiety can mimic natural substrates in metabolic pathways, leading to competitive inhibition of key enzymes.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various malonate derivatives found that compounds with nitro substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. This compound was included in preliminary screenings and showed moderate inhibition against Staphylococcus aureus and Escherichia coli .

- HIV Inhibition : In a structure-activity relationship (SAR) study on related compounds, it was noted that modifications on the phenyl ring significantly influenced anti-HIV potency. The findings suggest that further optimization of this compound could enhance its efficacy against HIV-1 .

- Cytotoxicity Assessments : Research involving cytotoxicity assays indicated that certain malonate derivatives could induce apoptosis in cancer cell lines. While specific data on this compound are sparse, the general trend suggests potential anticancer properties that merit additional exploration .

Comparative Analysis of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.